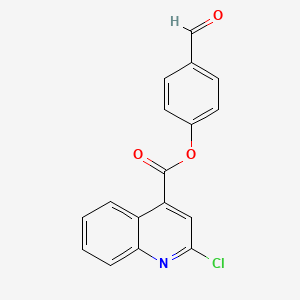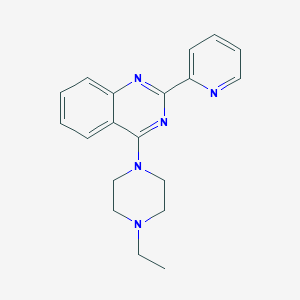![molecular formula C15H17N3O2 B7645524 N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been shown to induce systemic acquired resistance in plants, making them more resistant to various pathogens. In the field of medicine, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a chiral auxiliary in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound induces systemic acquired resistance in plants by activating the salicylic acid pathway. In the field of medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In plants, this compound induces the expression of various defense-related genes, leading to increased resistance to pathogens. In humans, this compound has been shown to inhibit the activity of COX-2, leading to reduced inflammation and potentially reduced risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide in lab experiments is its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties in humans. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide. In the field of agriculture, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use as a plant defense activator. In the field of medicine, further studies are needed to determine the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to investigate the potential use of this compound as a chiral auxiliary in organic synthesis.
Métodos De Síntesis
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 1-phenylpyrazole-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (S)-(+)-2-methyl glycidyl ether in the presence of a base to form this compound.
Propiedades
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(16-11-13-7-4-10-20-13)14-8-9-18(17-14)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWSDOIBDQBOZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)



![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)